molecular formula C7H8F2N2O2 B13068778 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid

2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B13068778
M. Wt: 190.15 g/mol
InChI Key: JWXLMUAMXOIUPV-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

The synthesis of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid moiety to the imidazole ring. One common synthetic route includes the reaction of 1-ethyl-1H-imidazole with difluoroacetic anhydride under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.

Scientific Research Applications

2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid include:

    2-(1-methyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid: This compound has a methyl group instead of an ethyl group, which may affect its binding affinity and biological activity.

    2-(1-ethyl-1H-imidazol-4-yl)-2,2-dichloroacetic acid: The presence of chlorine atoms instead of fluorine atoms can lead to different chemical reactivity and biological properties.

    2-(1-ethyl-1H-imidazol-4-yl)acetic acid: Lacking the difluoro substitution, this compound may have reduced potency in certain applications.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of the difluoroacetic acid moiety.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2-(1-ethylimidazol-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H8F2N2O2/c1-2-11-3-5(10-4-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

JWXLMUAMXOIUPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C(C(=O)O)(F)F

Origin of Product

United States

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